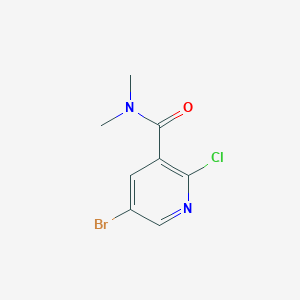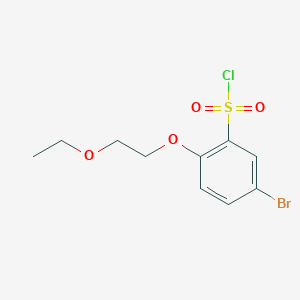![molecular formula C12H15FO2 B1445089 4-[(4-Fluorophenyl)methyl]oxan-4-ol CAS No. 1524731-69-8](/img/structure/B1445089.png)
4-[(4-Fluorophenyl)methyl]oxan-4-ol
Descripción general
Descripción
4-[(4-Fluorophenyl)methyl]oxan-4-ol, also known as 4-Fluorophenylmethyloxan-4-ol, is an organic compound that is used in a variety of research applications. It is a colorless liquid with a sweet smell, and is a derivative of oxan. This compound has been used in a variety of studies, ranging from its use as a reagent in organic synthesis, to its role as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Orexin Receptor Antagonism in Binge Eating
The compound GSK1059865, structurally similar to 4-[(4-Fluorophenyl)methyl]oxan-4-ol, has been studied for its effects as an Orexin-1 Receptor (OX1R) antagonist in a binge eating model in rats. This study highlights the potential role of OX1R mechanisms in compulsive eating behaviors, suggesting that antagonism at OX1R could represent a novel treatment approach for eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis and Characterization in Polymer Science
Research on oligo-2-[(4-fluorophenyl)imino methylene] phenol, a compound related to 4-[(4-Fluorophenyl)methyl]oxan-4-ol, has been conducted in the field of polymer science. This study involved synthesizing and characterizing the oligomer and its metal complexes, contributing valuable insights into the properties and applications of fluorinated polymers (Kaya & Gül, 2004).
Applications in Analytical Chemistry
In analytical chemistry, derivatives of 4-[(4-Fluorophenyl)methyl]oxan-4-ol have been used as fluorogenic labeling reagents. For instance, they have been employed in high-performance liquid chromatography (HPLC) for the detection and analysis of biologically important thiols, demonstrating the utility of such compounds in sensitive and selective analytical methods (Gatti et al., 1990).
Antibacterial Agent Research
Compounds structurally similar to 4-[(4-Fluorophenyl)methyl]oxan-4-ol have been investigated as novel antibacterial agents. Studies on oxazolidinone analogs have shown promising in vitro antibacterial activities against a variety of clinically important human pathogens, suggesting potential applications in addressing bacterial resistance (Zurenko et al., 1996).
Molecular Structure Analysis
The structural analysis of compounds related to 4-[(4-Fluorophenyl)methyl]oxan-4-ol, such as fluorinated phenyl compounds, has been a subject of interest in crystallography. These studies provide insights into the molecular conformations and intermolecular interactions, contributing to a deeper understanding of the chemical and physical properties of these fluorinated compounds (Burns & Hagaman, 1993).
Cancer Research
A derivative of 4-[(4-Fluorophenyl)methyl]oxan-4-ol, N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide, has been studied for its potential anticancer effects against breast cancer. The research suggests that it could be a promising anticancer drug due to its ability to suppress growth and invasion of breast cancer by blocking Notch-Akt signaling pathways, mainly regulated by ROS-mediated oxidative stress (Li et al., 2022).
Propiedades
IUPAC Name |
4-[(4-fluorophenyl)methyl]oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c13-11-3-1-10(2-4-11)9-12(14)5-7-15-8-6-12/h1-4,14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNMEKPCNNVOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Fluorophenyl)methyl]oxan-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B1445009.png)





![2-Bromo-6-[(methylamino)methyl]phenol](/img/structure/B1445018.png)


![1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine](/img/structure/B1445023.png)

